molecular formula C15H11BrN2O2 B13796860 Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate CAS No. 947533-62-2

Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate

Cat. No.: B13796860
CAS No.: 947533-62-2
M. Wt: 331.16 g/mol
InChI Key: LNBBLQIJXDAHML-UHFFFAOYSA-N
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Description

Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate is a heterocyclic compound that features a brominated imidazo[1,2-a]pyridine core linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the use of toluene as a solvent, with iodine (I₂) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP facilitating a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both a benzoate ester and a brominated imidazo[1,2-a]pyridine core. This combination of features makes it a valuable scaffold for developing novel compounds with potential therapeutic applications .

Properties

CAS No.

947533-62-2

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

methyl 4-(7-bromoimidazo[1,2-a]pyridin-2-yl)benzoate

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-2-10(3-5-11)13-9-18-7-6-12(16)8-14(18)17-13/h2-9H,1H3

InChI Key

LNBBLQIJXDAHML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br

Origin of Product

United States

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